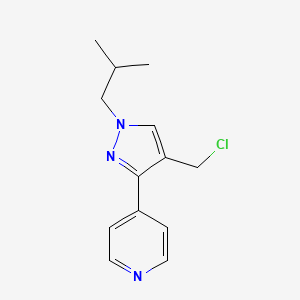
4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
The compound “4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyridine ring is substituted at the 4-position with a chloromethyl group and the pyrazole ring is substituted at the 1-position with an isobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridine and pyrazole rings would likely result in these rings being planar. The chloromethyl and isobutyl groups would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine and pyrazole rings might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound somewhat polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthetic Approaches
Heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines, exhibit a wide range of biological activities and serve as a cornerstone in medicinal chemistry. The synthesis of these compounds, including structures similar to 4-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, involves versatile methodologies that allow for the introduction of various substituents to explore their potential biomedical applications. The diversity in substituents significantly affects the compound's reactivity and biological activity, making them valuable in drug development and other scientific research areas (Donaire-Arias et al., 2022).
Catalysis and Organic Transformations
The coordination chemistry of pyrazole-based ligands, including those structurally related to the compound of interest, has been explored for their potential in catalysis. These compounds have shown promise in asymmetric transfer hydrogenation of ketones, highlighting their utility in synthetic organic chemistry for producing chiral molecules. The development of Fe(II) and Ni(II) complexes with pyrazole ligands demonstrates their potential in catalyzing various organic transformations, offering a pathway to environmentally friendly and economically viable synthetic processes (Magubane et al., 2017).
Antimicrobial and Antioxidant Properties
Pyrazolo[3,4-b]pyridine derivatives have been synthesized with a focus on their antimicrobial and antioxidant activities. These compounds, through structural modifications and introduction of specific substituents like the chloromethyl group, have shown potential in inhibiting microbial growth and offering protection against oxidative stress. This research direction signifies the compound's applicability in developing new antimicrobial agents and antioxidants, which are crucial in pharmaceutical research and food industry preservation techniques (Bonacorso et al., 2015).
Molecular Structure and Coordination Chemistry
The study of pyrazole and pyridine-based heterocycles extends into their molecular structure analysis and their role as ligands in coordination chemistry. These compounds form complexes with various metals, serving as potential catalysts in organic synthesis or as materials with unique electronic or optical properties. Research in this area focuses on understanding the binding modes, structural configurations, and electronic interactions of these complexes, which are essential for designing functional materials and catalysts (Halcrow, 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGSPRZWXGOCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
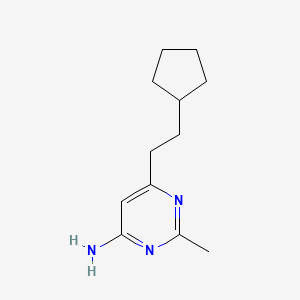

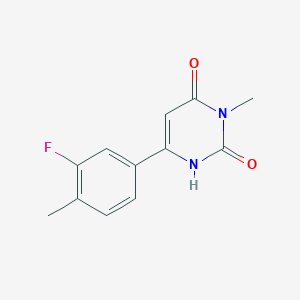

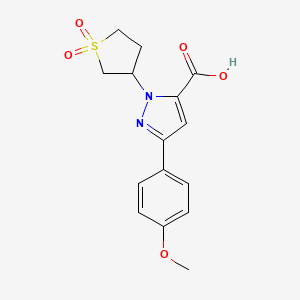
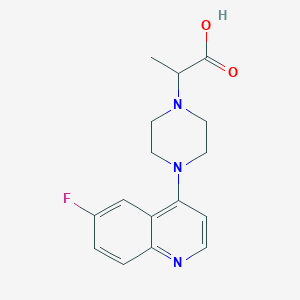
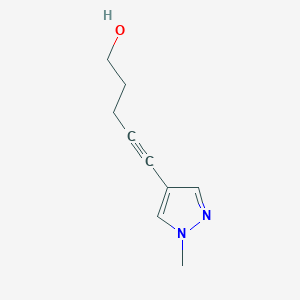
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)


![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)